4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
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Overview
Description
4-(3-HYDROXY-4-METHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group, an isopropyl group, and a nitro group
Preparation Methods
The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multiple steps. One common synthetic route includes the intramolecular cyclocondensation of specific precursors . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for oxidation reactions, which can lead to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-HYDROXY-4-METHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as those with different substituents on the phenyl ring or variations in the nitro group What sets 4-(3-HYDROXY-4-METHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H18N4O6 |
---|---|
Molecular Weight |
362.34 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C16H18N4O6/c1-7(2)19-14-12(15(22)18-19)11(13(20(24)25)16(23)17-14)8-4-5-10(26-3)9(21)6-8/h4-7,11,13,21H,1-3H3,(H,17,23)(H,18,22) |
InChI Key |
PKZAWCOMEKEHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)O)C(=O)N1 |
Origin of Product |
United States |
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